molecular formula C14H20N2O3S B5626298 1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B5626298
M. Wt: 296.39 g/mol
InChI Key: OSRQEYNRWVGNFF-UHFFFAOYSA-N
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Description

1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has a unique structure that combines an indole core with acetyl, butyl, and sulfonamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of acidic catalysts such as methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to various receptors, influencing biological pathways . The sulfonamide group can enhance the compound’s ability to interact with enzymes and proteins, potentially leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-butyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-4-8-15-20(18,19)13-5-6-14-12(10-13)7-9-16(14)11(2)17/h5-6,10,15H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRQEYNRWVGNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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